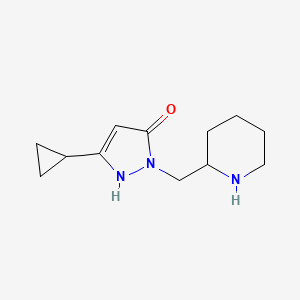
3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 221.30 g/mol
CAS Number: 2098089-60-0
The compound features a pyrazole ring, a cyclopropyl group, and a piperidine moiety, which contribute to its unique biological profile.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity . A study on related pyrazole compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The structural characteristics of these compounds are believed to enhance their interaction with microbial targets.
Anticancer Activity
Pyrazole derivatives have also been studied for their anticancer properties . Specifically, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation. For instance, studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazoles could induce apoptosis and enhance the effects of conventional chemotherapeutics like doxorubicin . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which play a role in inflammation.
- Receptor Modulation: It can bind to receptors involved in neurotransmission or cellular signaling, potentially leading to altered physiological responses.
- Cell Cycle Regulation: By affecting cell cycle proteins, this compound can induce cell cycle arrest in cancer cells, promoting apoptosis.
Comparative Analysis
To understand the potential advantages of this compound over similar compounds, a comparison table is presented below:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Potential |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | High |
| 3-Cyclopropyl-1-(piperidin-4-methyl)-1H-pyrazol-5-ol | Structure | Moderate | Low | Moderate |
| 3-Cyclopropyl-5-(piperidinylmethyl)-1H-pyrazole | Structure | Low | High | Low |
Case Studies
Several studies highlight the compound's potential:
- Study on Antitumor Activity: A recent investigation into pyrazole derivatives demonstrated that those with cyclopropyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-cyclopropyl counterparts .
- Antimicrobial Efficacy Study: In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-(piperidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(9-4-5-9)14-15(12)8-10-3-1-2-6-13-10/h7,9-10,13-14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMPNZPQZKWMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















